molecular formula C11H11Br2NO4 B2532149 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide CAS No. 832673-96-8

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B2532149
CAS No.: 832673-96-8
M. Wt: 381.02
InChI Key: FBROIDFLCBEQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide is a synthetic acetamide derivative characterized by a substituted phenoxy backbone. Its molecular formula is C₁₉H₁₉Br₂NO₄, with a molar mass of 485.17 g/mol and CAS number 832674-35-8 . The structure features two bromine atoms at the 2- and 3-positions, an ethoxy group at the 6-position, and a formyl group at the 4-position of the phenoxy ring, linked to an acetamide moiety.

Properties

IUPAC Name

2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO4/c1-2-17-7-3-6(4-15)9(12)10(13)11(7)18-5-8(14)16/h3-4H,2,5H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBROIDFLCBEQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Functionalization: Ethoxylation and Bromination

The synthesis typically begins with a resorcinol derivative (1,3-dihydroxybenzene). Ethoxylation introduces the ethoxy group at the 6-position via nucleophilic aromatic substitution. For example, treatment with ethyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates this step. Subsequent bromination at the 2- and 3-positions is achieved using bromine (Br₂) in dichloromethane (DCM) at 0–5°C, yielding 2,3-dibromo-6-ethoxybenzene-1,4-diol.

Formylation via Vilsmeier-Haack Reaction

The introduction of the formyl group at the 4-position employs the Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which reacts with the aromatic ring at 60–70°C to produce 2,3-dibromo-6-ethoxy-4-formylphenol. This step requires anhydrous conditions to prevent hydrolysis of the formyl group.

Phenoxy Acetamide Formation

The phenolic hydroxyl group is then functionalized with an acetamide moiety. Activation of the phenol via reaction with chloroacetyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) generates 2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetyl chloride. Subsequent amidation with aqueous ammonium hydroxide or a primary amine (e.g., 2-phenylethylamine) at room temperature for 12–24 hours yields the target acetamide.

Reaction Conditions and Optimization

Catalysts and Solvents

  • Ethoxylation : Potassium carbonate in DMF (yield: 85–90%).
  • Bromination : Bromine in DCM with iron(III) bromide (FeBr₃) as a catalyst (yield: 78–82%).
  • Formylation : POCl₃/DMF in 1,2-dichloroethane (yield: 70–75%).
  • Amidation : TEA in THF, followed by ammonium hydroxide (yield: 65–70%).

Temperature and Time Dependencies

Step Temperature Range Time Key Reagent
Ethoxylation 80–100°C 6–8 hours Ethyl bromide
Bromination 0–5°C 2–3 hours Br₂, FeBr₃
Formylation 60–70°C 4–6 hours POCl₃, DMF
Acetamide formation 20–25°C 12–24 hours Chloroacetyl chloride

Industrial-Scale Production Strategies

Industrial protocols prioritize cost efficiency and environmental sustainability. Continuous flow reactors are employed for bromination and formylation steps, reducing reaction times by 40% compared to batch processes. Green chemistry principles, such as replacing DCM with cyclopentyl methyl ether (CPME), enhance safety profiles without compromising yields.

Analytical Validation and Purity Control

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Purity is validated via:

  • High-Performance Liquid Chromatography (HPLC) : >98% purity.
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) δ 10.02 (s, 1H, CHO), 7.89 (s, 1H, ArH), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

Comparative Analysis of Methodologies

A side-by-side evaluation of academic vs. industrial methods reveals trade-offs:

Parameter Academic Protocol Industrial Protocol
Yield 65–70% 75–80%
Solvent Toxicity High (DMF, DCM) Moderate (CPME)
Reaction Time 24–36 hours 12–18 hours
Capital Cost Low High

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cell lines. The results showed a mean growth inhibition (GI50) of approximately 15.72 µM, indicating its potential as an anticancer agent.

Cell LineGI50 (µM)Mechanism of Action
A54912.5Induction of apoptosis
MCF718.0Cell cycle arrest at G1 phase
HCT11614.3Inhibition of DNA synthesis

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against common pathogens. Preliminary findings suggest that it possesses notable efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a comparative study, derivatives of similar structures exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in neurodegenerative diseases.

Case Study: Acetylcholinesterase Inhibition
Research has shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The inhibition constant (IC50) for related compounds was reported at approximately 50 µM.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AnticancerEffective against various cancer cell linesNCI Study
AntimicrobialActive against Gram-positive and Gram-negative bacteriaComparative Study
Enzyme InhibitionPotential inhibitor of acetylcholinesteraseEnzyme Study

Mechanism of Action

The mechanism of action of 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues and Substituent Variations

The compound belongs to a broader class of phenoxyacetamides, where variations in substituents significantly alter physicochemical and biological properties. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number Source
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide C₁₉H₁₉Br₂NO₄ 485.17 2,3-dibromo; 6-ethoxy; 4-formyl; N-(2-phenylethyl) 832674-35-8
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-(2-methoxyphenyl)acetamide C₁₈H₁₇Br₂NO₅ 487.14 2,3-dibromo; 6-ethoxy; 4-formyl; N-(2-methoxyphenyl) 832674-56-3
2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)-N-o-tolyl-acetamide C₁₈H₁₇Br₂NO₄ 471.14 2,3-dibromo; 6-ethoxy; 4-formyl; N-(o-tolyl) 832673-91-3
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide C₂₁H₂₁BrN₄O₃ 473.33 Pyridazinone core; 4-methoxybenzyl; N-(4-bromophenyl) -
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide (602) C₁₇H₁₈ClN₂O₂ 329.79 4-chloro-3,5-dimethylphenoxy; N-(4-methylpyridin-2-yl) -
Target Compound

The bromine atoms may enhance lipophilicity and membrane permeability, while the formyl group could serve as a reactive site for further derivatization .

Pyridazinone Acetamides

Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit agonist activity for formyl peptide receptors (FPR1/FPR2), activating calcium mobilization and chemotaxis in human neutrophils . Compared to the target compound, these analogues replace the dibromo-phenoxy group with a pyridazinone core, highlighting the role of heterocyclic systems in receptor specificity.

Benzothiazole and Chalcone Derivatives

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () and 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide () demonstrate the versatility of acetamide scaffolds in drug discovery.

Physicochemical Properties and Structure-Activity Relationships (SAR)

  • N-Substituents : The N-(2-phenylethyl) group in vs. N-(2-methoxyphenyl) in alters solubility and steric bulk, impacting bioavailability .
  • Heterocyclic vs. Phenoxy Cores: Pyridazinone () and benzothiazole () derivatives prioritize heterocyclic interactions, whereas phenoxy-based compounds may target lipid-rich environments .

Biological Activity

2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of bromine atoms and an ethoxy group in its structure contributes to its reactivity and biological interactions, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C18H17Br2NO5. Its structure features:

  • Phenoxyacetamide core : This core is essential for the biological activity of the compound.
  • Substituents : The compound includes two bromine atoms and an ethoxy group, which significantly influence its chemical behavior and interaction with biological targets.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways, leading to observable biological effects. Key points regarding its mechanism include:

  • Binding Affinity : The bromine atoms enhance the binding affinity of the compound to target proteins.
  • Biochemical Pathway Modulation : It may inhibit or activate certain pathways, contributing to its therapeutic effects in cancer and microbial infections.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, studies have shown that it exhibits significant cytotoxic effects on colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines.

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50 = 0.5 µM)
HCT-1160.8Higher potency
HEP20.6Comparable potency

In these studies, the compound was found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways .

Case Studies

  • Anticancer Study : A recent study investigated the effects of this compound on HCT-116 cells. Results showed that the compound significantly reduced cell viability compared to controls, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In another study focusing on microbial resistance, this compound demonstrated effectiveness against multi-drug resistant strains of bacteria, highlighting its potential in treating infections that are difficult to manage with existing antibiotics.

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Dibromo-6-ethoxy-4-formylphenoxy)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination and etherification of phenolic precursors. For example, intermediates like 2,3-dibromo-6-ethoxy-4-formylphenol can be reacted with bromoacetamide derivatives under alkaline conditions (e.g., K₂CO₃/KI) to form the acetamide linkage. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and solvent polarity (e.g., DMF or acetonitrile) .
  • Key Data :
MethodReagentsSolventTemp (°C)Yield (%)
AK₂CO₃/KIDMF8082
BEt₃NMeCN6054

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • 1H/13C-NMR : Confirm substitution patterns (e.g., bromine-induced deshielding at δ 7.2–7.8 ppm for aromatic protons) and acetamide carbonyl signals (δ ~170 ppm).
  • FT-IR : Validate formyl (C=O stretch at ~1680 cm⁻¹) and acetamide (N-H bend at ~1550 cm⁻¹) functional groups.
  • HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ at m/z 435.92) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24h; monitor degradation via HPLC. The compound is prone to hydrolysis of the acetamide bond under acidic conditions (pH < 4) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QM/MM) predict reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 09) can map transition states for bromination or formylation reactions. For example:
  • Reaction Path Search : Use density functional theory (DFT) to identify energy barriers for electrophilic aromatic substitution at the ortho/meta positions .
  • Solvent Effects : Apply polarizable continuum models (PCM) to simulate solvent interactions and predict regioselectivity .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reactivity?

  • Methodological Answer :
  • Experimental Validation : Re-run simulations with corrected basis sets (e.g., B3LYP/6-311++G**) and compare with kinetic studies (e.g., Arrhenius plots).
  • Error Analysis : Identify discrepancies in steric/electronic effects (e.g., bromine’s inductive vs. resonance dominance) using Hammett plots .

Q. How can structural modifications (e.g., halogen substitution or ether chain elongation) enhance bioactivity or selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or extending the ethoxy group) and test against target enzymes (e.g., kinases) via inhibition assays.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with active sites (e.g., cytochrome P450) .

Data Contradiction Analysis

Q. Why do different synthetic methods yield conflicting stereochemical outcomes for derivatives?

  • Methodological Answer : Contradictions arise from competing mechanisms (e.g., SN2 vs. radical pathways in bromination). Resolve via:
  • Isotopic Labeling : Track bromine incorporation using ²H-NMR.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates .

Experimental Design Considerations

Q. What statistical methods (e.g., DoE) optimize reaction parameters for scale-up?

  • Methodological Answer : Apply a Box-Behnken design to test three variables (temperature, catalyst loading, solvent ratio) with minimal experiments. Use ANOVA to identify significant factors (e.g., solvent polarity has p < 0.05 impact on yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.